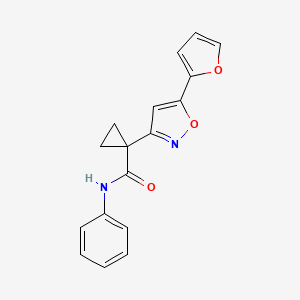

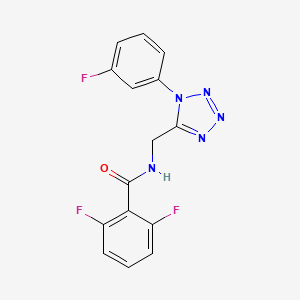

![molecular formula C17H22N8O B2553761 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine CAS No. 2200400-63-9](/img/structure/B2553761.png)

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

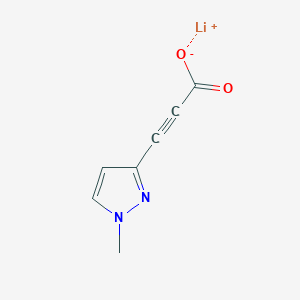

This compound is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .

Molecular Structure Analysis

The molecular structure of this compound includes a triazole nucleus, which is capable of binding in the biological system with a variety of enzymes and receptors . This allows it to show versatile biological activities .Aplicaciones Científicas De Investigación

Anticancer Properties

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine exhibits promising anticancer activity. Researchers have found that it selectively targets cancer cells, inhibiting their growth and inducing apoptosis (programmed cell death). Its unique chemical structure allows for specific interactions with cancer-related proteins, making it a potential lead compound for novel anticancer drugs .

Antimicrobial Effects

This compound also demonstrates potent antimicrobial properties. It effectively combats bacterial and fungal infections. By disrupting microbial cell membranes or interfering with essential metabolic pathways, it could serve as a valuable addition to the arsenal of antimicrobial agents .

Analgesic and Anti-Inflammatory Activity

Studies suggest that our compound possesses analgesic (pain-relieving) and anti-inflammatory effects. It may modulate pain pathways and reduce inflammation by inhibiting key enzymes or signaling pathways. These properties make it relevant for pain management and inflammatory conditions .

Antioxidant Potential

The presence of the oxadiazole moiety contributes to its antioxidant activity. Oxidative stress plays a role in various diseases, and compounds like this one can scavenge free radicals, protecting cells from damage. Further research is needed to explore its full antioxidant capacity .

Enzyme Inhibitors

a. Carbonic Anhydrase Inhibitors This compound may inhibit carbonic anhydrase enzymes, which are involved in maintaining acid-base balance. Such inhibitors find applications in treating glaucoma, epilepsy, and other disorders . bCholinesterase Inhibitors : Relevant for Alzheimer’s disease treatment, cholinesterase inhibitors enhance neurotransmitter function by preventing their breakdown . c. Alkaline Phosphatase Inhibitors Alkaline phosphatase is implicated in bone health and other physiological processes. Inhibition could have therapeutic implications . dAnti-Lipase Activity : Lipase inhibitors are explored for obesity management . eAromatase Inhibitors : These are crucial in breast cancer therapy, blocking estrogen synthesis .

Antiviral Properties

The compound shows potential as an antiviral agent. It may interfere with viral replication or entry mechanisms, making it relevant for combating viral infections .

Tuberculosis Treatment

Researchers have investigated its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. It could contribute to the development of new antitubercular drugs .

Mecanismo De Acción

Propiedades

IUPAC Name |

1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N8O/c1-11-18-14(22-26-11)10-23(2)13-8-24(9-13)16-7-6-15-19-20-17(25(15)21-16)12-4-3-5-12/h6-7,12-13H,3-5,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDYWJWKXMVYHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CN(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

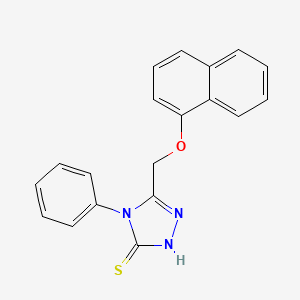

![3a,6a-Dimethyl-5-prop-2-enoyl-4,6-dihydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2553688.png)

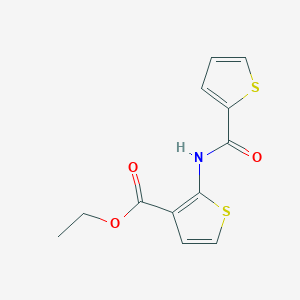

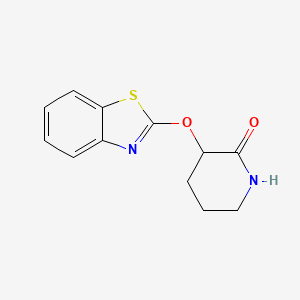

![N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2553690.png)

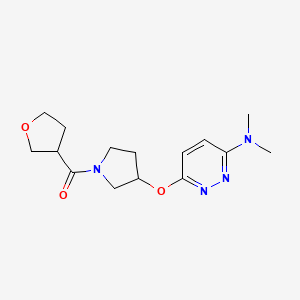

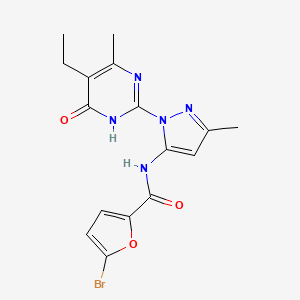

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea](/img/structure/B2553692.png)

![1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride](/img/structure/B2553695.png)

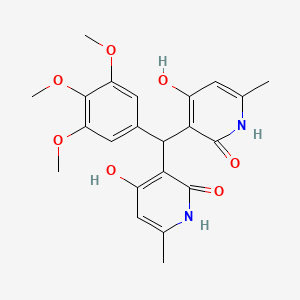

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2553696.png)